Dynorphin B, also known as rimorphin, is a naturally occurring opioid peptide belonging to the dynorphin family. It originates from the processing of the prodynorphin (also known as proenkephalin B) precursor molecule [ [], [], [], [], [], [] ]. This precursor also gives rise to other opioid peptides, including dynorphin A, α-neo-endorphin, and β-neo-endorphin. Dynorphin B is a tridecapeptide, meaning it consists of 13 amino acids. Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr. Dynorphin B is primarily known for its interaction with the κ-opioid receptor, although it may also exhibit affinity for μ- and δ-opioid receptors. Scientific research focuses on understanding the role of Dynorphin B in various physiological processes, particularly pain perception, stress response, and potentially neurodevelopment and cardiac function.
8.1. Developing Dynorphin B Analogs: Exploring modifications to the peptide sequence to enhance its selectivity for specific opioid receptor subtypes and improve its stability for therapeutic development. [ [] ]
8.2. Elucidating the Role of Des-Tyrosine Dynorphin B: Investigating the functional significance of the des-tyrosine metabolite of α-neoendorphin and its potential role in LID and other neurological conditions. [ [] ]
Dynorphin B is primarily synthesized in the central nervous system, particularly in regions such as the hippocampus and spinal cord. It is classified as an opioid peptide and is known for its potent agonistic activity at kappa opioid receptors. This classification highlights its role in pain modulation and potential therapeutic applications in treating various conditions related to pain and mood disorders.
The synthesis of Dynorphin B typically employs solid-phase peptide synthesis techniques. The most common method involves the fluorenylmethyloxycarbonyl-based strategy, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The final products are analyzed for purity and molecular weight, often achieving purities above 98% .
Dynorphin B consists of 13 amino acids with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Lys-Val-Leu-Lys-Ala-Gly. Its structure includes critical residues that influence its binding affinity and activity at kappa opioid receptors. The presence of basic residues such as arginine at positions 6 and 7 is essential for its receptor interactions .
The synthesis of Dynorphin B involves several key chemical reactions:
These reactions require careful optimization of conditions (e.g., temperature, concentration) to minimize side products and maximize yield .
Dynorphin B exerts its effects primarily through agonistic action at kappa opioid receptors located in various brain regions. Upon binding, it activates intracellular signaling pathways that lead to:
Research indicates that Dynorphin B's unique C-terminal residues contribute to its selectivity for kappa receptors over mu or delta receptors, affecting its pharmacological profile .
Dynorphin B has significant implications in various research fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3